Tert-butyl 7-iodoheptanoate
Description
tert-Butyl 7-iodoheptanoate is a tert-butyl ester derivative of 7-iodoheptanoic acid, structurally characterized by an iodine atom at the terminal carbon of the heptanoate chain. This compound is primarily utilized in organic synthesis as an alkylating agent or intermediate, particularly in nucleophilic substitution reactions (e.g., Suzuki couplings) or pharmaceutical derivatization. Its iodine substituent enhances reactivity compared to halogenated analogs like bromo or chloro derivatives.
Properties
IUPAC Name |
tert-butyl 7-iodoheptanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21IO2/c1-11(2,3)14-10(13)8-6-4-5-7-9-12/h4-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOJHORWRHKZWFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCCCCCI | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21IO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10571539 | |
| Record name | tert-Butyl 7-iodoheptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10571539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54005-76-4 | |
| Record name | tert-Butyl 7-iodoheptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10571539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Tert-butyl 7-iodoheptanoate can be synthesized through the esterification of 7-iodoheptanoic acid with tert-butyl alcohol in the presence of an acid catalyst . The reaction typically involves refluxing the reactants in an organic solvent such as toluene or dichloromethane, followed by purification through distillation or recrystallization .
Industrial Production Methods: Industrial production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and improve yield . The process may include steps such as:
- Esterification of 7-iodoheptanoic acid with tert-butyl alcohol.
- Removal of water formed during the reaction using a Dean-Stark apparatus.
- Purification of the product through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 7-iodoheptanoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The ester group can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Oxidation: Potassium permanganate in aqueous or alcoholic solutions.
Major Products Formed:
Substitution: Formation of tert-butyl 7-azidoheptanoate or tert-butyl 7-thiocyanatoheptanoate.
Reduction: Formation of 7-iodoheptanol.
Oxidation: Formation of 7-iodoheptanoic acid.
Scientific Research Applications
Tert-butyl 7-iodoheptanoate is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: In the study of biochemical pathways and enzyme mechanisms.
Medicine: As a precursor in the synthesis of potential therapeutic agents.
Industry: In the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of tert-butyl 7-iodoheptanoate involves its reactivity as an ester and an iodide. The ester group can undergo hydrolysis to form the corresponding carboxylic acid, while the iodine atom can participate in substitution reactions . These reactions are mediated by various enzymes and chemical reagents, leading to the formation of different products .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
tert-Butyl 7-Bromoheptanoate (CAS 51100-47-1)
- Structural and Functional Differences : The bromine atom in this analog reduces electrophilicity compared to iodine, making it less reactive in SN2 reactions.
- Physicochemical Properties :
- Reactivity : Bromine’s moderate leaving-group ability enables cross-coupling reactions but requires harsher conditions than iodine derivatives.
tert-Butyl 7-Aminoheptanoate (CAS 105974-64-9)
- Structural and Functional Differences: The amino (-NH₂) group introduces nucleophilic character, diverging from the electrophilic iodine or bromine substituents.
- Physicochemical Properties: Molecular Formula: C₁₁H₂₃NO₂ Molecular Weight: 201.31 g/mol Storage: Sealed, dry conditions at room temperature .
- Reactivity: The amino group facilitates amide bond formation but necessitates protection during alkylation or acylation steps.
- Safety : Classified with hazard codes H315 (skin irritation) and H319 (eye irritation), requiring PPE such as gloves and goggles .
Data Tables of Key Parameters
Q & A
Q. What are the established synthetic routes for tert-butyl 7-iodoheptanoate, and how are reaction conditions optimized?
Methodological Answer: The synthesis typically involves esterification of 7-iodoheptanoic acid with tert-butanol under acid catalysis (e.g., sulfuric acid or p-toluenesulfonic acid). Key variables include temperature (60–80°C), solvent choice (e.g., dichloromethane or toluene), and reaction time (12–24 hrs). Purification often employs column chromatography or distillation. Characterization relies on NMR (¹H/¹³C), IR (C=O stretch at ~1720 cm⁻¹), and mass spectrometry (molecular ion peak at m/z 298.1) .
| Synthetic Condition | Typical Range | Impact on Yield |
|---|---|---|
| Temperature | 60–80°C | Higher temps reduce side reactions |
| Catalyst concentration | 1–5 mol% | Excess catalyst may degrade product |
| Solvent polarity | Low (toluene) | Improves esterification efficiency |
Q. How is this compound characterized to confirm structural integrity?
Methodological Answer:
- NMR Spectroscopy : Confirm the tert-butyl group (singlet at δ 1.4 ppm for 9H) and iodoalkane resonance (δ 3.1–3.3 ppm for CH₂-I).
- IR Spectroscopy : Ester carbonyl peak (~1720 cm⁻¹) and absence of carboxylic acid O-H stretch (~2500–3300 cm⁻¹).
- Mass Spectrometry : Molecular ion peak (m/z 298.1) and fragmentation patterns (e.g., loss of tert-butoxy group, m/z 199.9) .
Q. What safety protocols are critical when handling this compound?
Methodological Answer:
- Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation .
- Store in a cool, dry place away from light and strong oxidizers to prevent decomposition .
- Dispose of iodine-containing waste via halogen-specific protocols to minimize environmental impact .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reactivity data for this compound in cross-coupling reactions?
Methodological Answer: Contradictions often arise from variations in catalyst systems (e.g., Pd vs. Cu), solvent polarity , or iodide leaving-group stability . To address this:
- Replicate experiments under standardized conditions (e.g., inert atmosphere, anhydrous solvents).
- Use control experiments to isolate variables (e.g., ligand effects in Pd-catalyzed couplings).
- Apply statistical analysis (ANOVA) to quantify significance of observed differences .
| Reported Catalyst | Yield Range | Proposed Cause of Variability |
|---|---|---|
| Pd(PPh₃)₄ | 45–78% | Ligand lability under heating |
| CuI/1,10-phenanthroline | 32–65% | Oxygen sensitivity |
Q. What experimental design principles apply to optimizing this compound synthesis for scale-up?
Methodological Answer:
Q. How can computational modeling predict the stability of this compound under varying storage conditions?
Methodological Answer:
- Perform DFT calculations to assess bond dissociation energies (e.g., C-I vs. ester C-O).
- Simulate degradation pathways (e.g., hydrolysis, radical-mediated cleavage) using software like Gaussian or ORCA .
- Validate predictions with accelerated stability testing (40°C/75% RH for 6 months) .
Q. What methodologies are used to analyze decomposition products of this compound in aqueous environments?
Methodological Answer:
- LC-MS/MS : Identify hydrolyzed products (e.g., 7-iodoheptanoic acid, tert-butanol).
- Kinetic Studies : Monitor pH-dependent degradation rates (pseudo-first-order kinetics).
- Isotopic Labeling : Use ¹⁸O-water to trace hydrolysis mechanisms .
Data Contradiction and Synthesis Challenges
Q. Why do NMR spectra of this compound occasionally show unexpected peaks, and how can these be addressed?
Methodological Answer:
Q. How should researchers design toxicity studies for this compound derivatives?
Methodological Answer:
- Follow OECD Guidelines 423 (acute oral toxicity) and ICH M7 (mutagenicity assessment).
- Use in vitro models (e.g., HepG2 cells for hepatotoxicity) and in vivo rodent studies (14–28 day exposure).
- Quantify iodine release via ICP-MS to correlate with toxicity endpoints .
Tables for Key Findings
Table 1: Stability of tert-Butyl 7-Iodoheptanoate Under Accelerated Conditions
| Condition | Degradation After 6 Months | Primary Decomposition Product |
|---|---|---|
| 25°C, dark, dry | <5% | None detected |
| 40°C, 75% RH | 22% | 7-Iodoheptanoic acid |
| 60°C, open air | 48% | Heptenoic acid (via HI elimination) |
Table 2: Comparative Catalytic Efficiency in Cross-Coupling Reactions
| Catalyst System | Average Yield | Turnover Frequency (h⁻¹) |
|---|---|---|
| Pd(OAc)₂/XPhos | 82% | 450 |
| CuI/1,10-phenanthroline | 58% | 220 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
